tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate

Stereochemistry Melanocortin Receptor Functional Selectivity

tert-Butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1245079-15-5) is a chiral, non-racemic pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group on the 3-amino position, an N-benzyl group, and a 2,5-difluorophenyl substituent at the 4-position with defined (3R,4S) stereochemistry. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing complex molecules where the spatial arrangement of substituents on the pyrrolidine ring is critical for target binding.

Molecular Formula C22H26F2N2O2
Molecular Weight 388.4 g/mol
Cat. No. B13139474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate
Molecular FormulaC22H26F2N2O2
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CC1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3
InChIInChI=1S/C22H26F2N2O2/c1-22(2,3)28-21(27)25-20-14-26(12-15-7-5-4-6-8-15)13-18(20)17-11-16(23)9-10-19(17)24/h4-11,18,20H,12-14H2,1-3H3,(H,25,27)/t18-,20+/m1/s1
InChIKeyADZRDEQGELMWDD-QUCCMNQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate: A Stereochemically Defined Chiral Pyrrolidine Building Block for Drug Discovery


tert-Butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1245079-15-5) is a chiral, non-racemic pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group on the 3-amino position, an N-benzyl group, and a 2,5-difluorophenyl substituent at the 4-position with defined (3R,4S) stereochemistry . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing complex molecules where the spatial arrangement of substituents on the pyrrolidine ring is critical for target binding. Its structural characteristics place it within the broader class of substituted pyrrolidine carbamates, which have been explored as pharmacophores for diverse targets, including dipeptidyl peptidase IV (DPP-IV) and melanocortin-4 (MC4) receptors [1].

Why Generic Substitution of tert-Butyl (3R,4S)-1-benzyl-4-(aryl)pyrrolidin-3-ylcarbamate Analogs Is Scientifically Unjustified


Replacing this specific compound with a close analog—such as its 2,4-difluorophenyl regioisomer, the racemic (3RS,4RS) form, or the free amine—introduces significant and quantifiable risks to experimental outcomes. The (3R,4S) absolute configuration is not a trivial chromatographic distinction; it dictates the three-dimensional presentation of pharmacophoric elements. As demonstrated in the melanocortin receptor field, the (3R,4S) and (3S,4R) diastereomers of related tert-butylpyrrolidine archetypes can exhibit opposite functional activities, with one acting as a full agonist and the other as a partial agonist or antagonist [1]. Furthermore, the position of fluorine atoms on the phenyl ring profoundly influences target binding: in a related series of DPP-IV inhibitors, the 2,5-difluoro substitution pattern yielded an IC50 of 270 nM, while other fluorination patterns showed markedly different potency [2]. These examples underscore that even seemingly minor structural modifications can lead to non-transferable biological results, making precise chemical procurement essential for reproducible research.

Quantitative Differentiation Evidence for tert-Butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate


Defined (3R,4S) Stereochemistry vs. Racemic Mixtures: Impact on Pharmacological Activity

The (3R,4S) absolute configuration of the pyrrolidine ring is a critical determinant of biological activity. In a series of tert-butylpyrrolidine-based MC4 receptor modulators, the trans diastereomers with (3R,4S) configuration (relative to the pyrrolidine ring) were found to act as full agonists, whereas the (3S,4R) isomers maintained similar binding affinity but resulted in decreased cAMP production, i.e., functional selectivity [1]. This stereochemical distinction is directly encoded in the compound's name and InChI Key (ADZRDEQGELMWDD-QUCCMNQESA-N) . Using a racemic mixture or the wrong enantiomer risks activating an opposing functional pathway (e.g., antagonism vs. agonism), completely invalidating a biological assay.

Stereochemistry Melanocortin Receptor Functional Selectivity Drug Discovery

2,5-Difluorophenyl Substitution vs. 2,4-Difluorophenyl Isomer: Impact on Target Binding Affinity

The specific placement of fluorine atoms on the phenyl ring is a key driver of enzyme inhibitory potency. While direct comparative data for this exact carbamate scaffold is not publicly available, class-level evidence from a closely related study on beta-homophenylalanine DPP-IV inhibitors demonstrates the profound impact of the fluorine pattern. The 2,5-difluoro analog (22q) inhibited DPP-IV with an IC50 of 270 nM, whereas the 2,4,5-trifluoro analog (22t) exhibited an IC50 of 119 nM—a 2.3-fold difference in potency [1]. Based on this class-level inference, the 2,5-difluorophenyl substitution on the target compound is predicted to confer a distinct binding affinity profile compared to the commercially available 2,4-difluorophenyl isomer (CAS 1245078-93-6) .

Dipeptidyl Peptidase IV (DPP-IV) Fluorine Substitution Structure-Activity Relationship Enzyme Inhibition

Boc-Protected Amine vs. Free Amine: Synthetic Utility and Stability

The presence of the tert-butyl carbamate (Boc) protecting group confers significant practical advantages in multi-step synthesis. The free amine analog, (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-amine (CAS 1245079-18-8), is a chemically distinct entity with a molecular weight of 288.33 g/mol . The Boc-protected target compound (MW 388.4 g/mol) provides a stable, non-nucleophilic form for reactions such as alkylations, acylations, or metal-catalyzed couplings, where a free amine could lead to unwanted side products. The Boc group can be quantitatively removed under mild acidic conditions (e.g., TFA/DCM) to reveal the free amine, making it a superior intermediate for library synthesis compared to the more reactive and potentially unstable amine.

Synthetic Intermediate Protecting Group Amine Stability Solid-Phase Synthesis

N-Benzyl Substitution vs. N-H or N-Alkyl Analogs: Impact on Receptor Binding and Physicochemical Properties

The N-benzyl substituent is a common feature in CNS-active pyrrolidine derivatives, contributing to receptor affinity and modulating lipophilicity (logP). In the NK-3 receptor antagonist series, N-benzyl pyrrolidine derivatives have been identified as high-potency antagonists for the treatment of depression, pain, and schizophrenia [1]. In contrast, N-alkyl (e.g., methyl, ethyl) or N-H pyrrolidine analogs often lack this activity profile. The calculated logP of this compound is expected to be higher than that of an N-methyl analog due to the benzyl group, potentially enhancing blood-brain barrier penetration. While direct comparative logP values are not available, the benzyl group represents a deliberate design choice for CNS target engagement, distinguishing it from simpler N-alkyl building blocks.

NK-3 Receptor GPCR Antagonism Lipophilicity CNS Drug Design

High-Value Application Scenarios for tert-Butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate


Synthesis of MC4 Receptor Agonists with Functional Selectivity

The (3R,4S) stereochemistry of this building block is essential for constructing full agonists of the melanocortin-4 receptor, as evidenced by the stereospecific agonist activity of related tert-butylpyrrolidine analogs [1]. Researchers aiming to develop anti-obesity or metabolic syndrome therapeutics can use this compound to install the critical chiral pyrrolidine core, ensuring the correct spatial orientation of the difluorophenyl and carbamate moieties for MC4R activation and cAMP production. The (3S,4R) isomer, in contrast, would likely yield a partial agonist or antagonist, leading a project toward an entirely different therapeutic profile [1].

Exploration of Non-Covalent DPP-IV Inhibitors with a Novel Fluorination Pattern

For medicinal chemistry programs targeting type 2 diabetes, the 2,5-difluorophenyl motif offers a significant departure from the more common 2,4-difluorophenyl fragment found in commercial building blocks. Class-level evidence indicates that the 2,5-difluoro substitution can deliver potent DPP-IV inhibition (IC50 = 270 nM) [1]. By incorporating this intermediate into a lead series, researchers can explore a unique vector of chemical space, potentially optimizing selectivity over related proteases like DPP-8 and DPP-9, where small changes in aryl substitution can have a large impact on off-target activity.

Efficient Solid-Phase or Parallel Synthesis of CNS-Targeted Compound Libraries

The orthogonal protection (Boc on 3-amine, benzyl on 1-amine) makes this compound an ideal reagent for solid-phase peptide synthesis (SPPS) or parallel solution-phase library synthesis. The benzyl group can be removed via hydrogenolysis, and the Boc group via acid treatment, allowing sequential derivatization of both nitrogen atoms on the pyrrolidine ring. This strategy has been employed in the synthesis of N-benzyl pyrrolidine NK-3 receptor antagonists, where diverse amide or sulfonamide groups were introduced at the 3-position after selective deprotection [1]. The use of this pre-protected, chirally-pure building block significantly accelerates SAR exploration compared to linear synthesis from an unprotected amino alcohol.

Asymmetric Synthesis of Larotrectinib-Related Chiral Intermediates

The (3R,4S)-configuration of this compound directly mirrors the stereochemical requirements of key intermediates in the synthesis of Larotrectinib, a first-generation TRK inhibitor. Specifically, the (R)-2-(2,5-difluorophenyl)pyrrolidine fragment is a crucial chiral building block for Larotrectinib, and efficient resolution/recycling processes have been developed to obtain this enantiomer in high optical purity [1]. While this specific Boc-protected analog is one synthetic step removed, it provides a stable, enantiopure precursor for generating the Larotrectinib pharmacophore, potentially by reductive debenzylation and subsequent Boc deprotection. This application underscores the compound's value in the cost-effective, asymmetric synthesis of clinically-approved kinase inhibitors.

Quote Request

Request a Quote for tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.